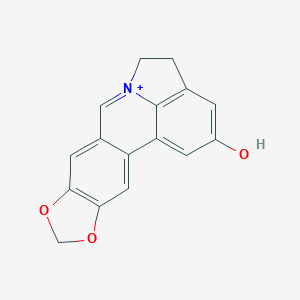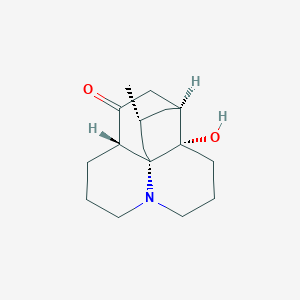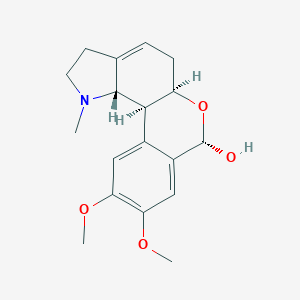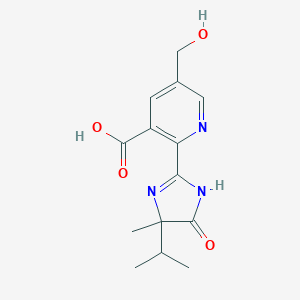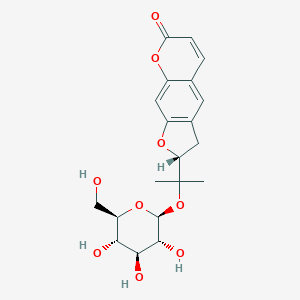
Nodakenin
Overview
Description
Nodakenin is a coumarin compound isolated from the roots of Angelica decursiva and Angelica gigas Nakai. It is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects . The chemical structure of this compound is characterized by a furanocoumarin glycoside, making it a unique and potent bioactive compound.
Mechanism of Action
Target of Action
Nodakenin, a furanocoumarin glycoside isolated from the roots of Angelica sinensis, primarily targets the hippocampal dentate gyrus (DG) region and gut microbiota . It has been shown to interact with protein kinase B (Akt) and glycogen synthase kinase-3β (GSK-3β) , which play crucial roles in cell survival and proliferation.
Mode of Action
This compound interacts with its targets, leading to significant changes in cellular processes. It enhances adult hippocampal neurogenesis in the DG region via Akt–GSK-3β signaling . This interaction results in increased expression levels of phosphorylated Akt and GSK-3β in hippocampal tissue . Furthermore, this compound has been shown to modulate the gut microbiota .
Biochemical Pathways
This compound affects several biochemical pathways. It enhances adult hippocampal neurogenesis via the Akt–GSK-3β signaling pathway . This pathway is crucial for cell survival and proliferation. Additionally, this compound influences the composition and abundance of gut microbiota , which can affect various biochemical pathways related to metabolism and immunity.
Pharmacokinetics
It has been noted that this compound exhibits significantly low oral bioavailability yet is efficacious . This suggests that this compound may exert its pharmacological effects by modulating the gut microbiota and the resulting metabolites .
Result of Action
The action of this compound leads to several molecular and cellular effects. It has been shown to improve the bone microstructure and serum levels of bone turnover markers . It also increases the intestinal mucosal integrity . At the cellular level, this compound increases the number of 5-bromo-2-deoxyuridine (BrdU)-positive cells in the hippocampal dentate gyrus (DG) region . The percentage of BrdU and NeuN (neuronal cell marker)-immunopositive cells is also significantly increased by this compound administration .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the extraction conditions can affect the yield of this compound and decursin from Angelica gigas Nakai . .
Biochemical Analysis
Biochemical Properties
Nodakenin interacts with several biomolecules in biochemical reactions. It has been shown to modulate the Akt–GSK-3β signaling pathway, which plays a crucial role in various cellular processes . Furthermore, this compound has been found to suppress several pro-inflammatory mediators, indicating its potential role in inflammatory responses .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to enhance adult hippocampal neurogenesis in the dentate gyrus (DG) region of mice, which may be associated with its positive effect on cognitive processing . Moreover, this compound has been found to ameliorate osteoporosis by modulating the gut microbiota and intestinal barrier .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to enhance the expression levels of phosphorylated protein kinase B (Akt) and phosphorylated glycogen synthase kinase-3β (GSK-3β) in hippocampal tissue . Furthermore, this compound has been shown to alleviate alcoholic liver disease (ALD) through a reduction in inflammation and lipogenesis factors, likely related to Nur77 activation .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. Sub-chronic administration of this compound has been shown to significantly increase the number of 5-bromo-2-deoxyuridine (BrdU)-positive cells in the hippocampal dentate gyrus (DG) region .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound at dosages of 10, 20, and 40 mg/kg has been shown to ameliorate ulcerative colitis by suppressing the NFƙB-mediated NLRP3 inflammasome pathway .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to ameliorate osteoporosis by modulating the gut microbiota, which may influence various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nodakenin can be extracted from the roots of Angelica gigas Nakai using subcritical-water extraction (SWE). The extraction yields of this compound are highest at 150°C for 10 minutes . Traditional methods for extracting this compound involve the use of organic solvents such as methanol and ethanol .
Industrial Production Methods
In industrial settings, this compound is typically extracted using large-scale subcritical-water extraction systems. This method is preferred due to its efficiency and reduced environmental impact compared to conventional solvent extraction methods .
Chemical Reactions Analysis
Types of Reactions
Nodakenin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the chemical reactions of this compound include various derivatives with enhanced bioactivity. These derivatives are often used in further pharmacological studies to explore their potential therapeutic applications .
Scientific Research Applications
Nodakenin has been extensively studied for its scientific research applications in various fields:
Comparison with Similar Compounds
Nodakenin is similar to other coumarin compounds such as decursin, decursinol angelate, and umbelliferone. this compound is unique due to its specific glycoside structure, which enhances its bioavailability and pharmacological potency . Other similar compounds include:
Decursin: Known for its anti-cancer and anti-inflammatory properties.
Decursinol Angelate: Exhibits strong acetylcholinesterase inhibitory activity.
Umbelliferone: Possesses antioxidant and anti-inflammatory effects.
This compound’s unique structure and diverse pharmacological properties make it a valuable compound for scientific research and therapeutic applications.
Properties
IUPAC Name |
(2R)-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O9/c1-20(2,29-19-18(25)17(24)16(23)13(8-21)28-19)14-6-10-5-9-3-4-15(22)27-11(9)7-12(10)26-14/h3-5,7,13-14,16-19,21,23-25H,6,8H2,1-2H3/t13-,14-,16-,17+,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCGUCZXPFBNRD-DNLMCPORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318602 | |
| Record name | Nodakenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
495-31-8 | |
| Record name | Nodakenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=495-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nodakenetin, beta-D-glucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nodakenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 495-31-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NODAKENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2KTH28M3N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


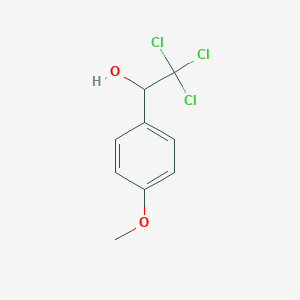
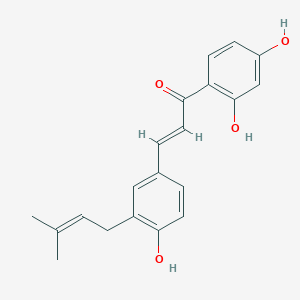
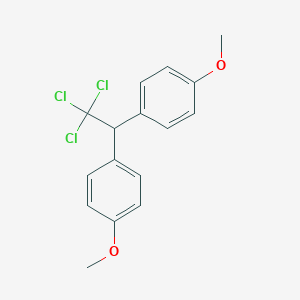
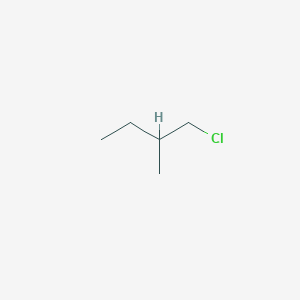
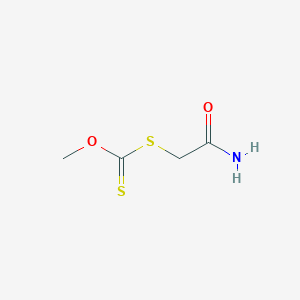
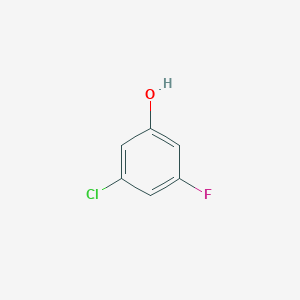
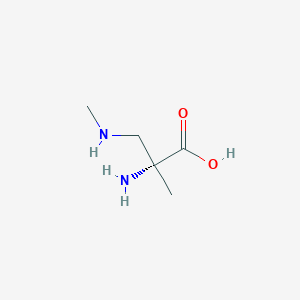
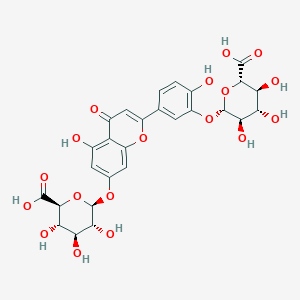
![2-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B150342.png)

